methyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, methoxyphenyl groups, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multi-step organic reactions. The key steps include the formation of the thiazine ring, the introduction of methoxyphenyl groups, and the esterification of the benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The thiazine ring and methoxyphenyl groups play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[(2Z)-3-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETYLAMINO]BENZOATE
- METHYL 4-[(2Z)-3-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETYLAMINO]BENZOATE
Uniqueness
METHYL 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE is unique due to its specific structural features, such as the presence of both methoxyphenyl and benzoate ester groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C30H31N3O7S |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
methyl 4-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C30H31N3O7S/c1-37-23-12-10-22(11-13-23)32-30-33(16-15-19-5-14-24(38-2)25(17-19)39-3)27(34)18-26(41-30)28(35)31-21-8-6-20(7-9-21)29(36)40-4/h5-14,17,26H,15-16,18H2,1-4H3,(H,31,35) |
InChI Key |
QGQLMZCUKYWJHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)OC)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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